molecular formula C29H30N4O5 B2894708 2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1189696-50-1

2-(2,4-dioxo-3-(4-(2-oxo-2-(propylamino)ethyl)phenyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Katalognummer: B2894708
CAS-Nummer: 1189696-50-1
Molekulargewicht: 514.582
InChI-Schlüssel: NJZRBOQYPRBDBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

This compound features a 3,4-dihydroquinazolin-1(2H)-one core substituted at the 3-position with a phenyl group bearing a 2-oxo-2-(propylamino)ethyl chain. The acetamide moiety is further modified with a 4-methoxybenzyl group. The compound’s design likely aims to optimize bioactivity through strategic placement of polar (e.g., propylamino) and lipophilic (e.g., 4-methoxybenzyl) groups, balancing solubility and membrane permeability.

Eigenschaften

IUPAC Name

2-[4-[1-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]phenyl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5/c1-3-16-30-26(34)17-20-8-12-22(13-9-20)33-28(36)24-6-4-5-7-25(24)32(29(33)37)19-27(35)31-18-21-10-14-23(38-2)15-11-21/h4-15H,3,16-19H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZRBOQYPRBDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues, their substituents, and molecular properties:

Compound Name/ID Key Substituents Molecular Formula Molecular Weight Bioactivity/Notes
Target Compound 3-(4-(2-oxo-2-(propylamino)ethyl)phenyl), N-(4-methoxybenzyl) Likely ~C₂₇H₂₉N₃O₅ ~495.5* Not explicitly reported; structural design suggests CNS or enzyme-targeting potential.
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () 2,4-Dichlorophenylmethyl, unmodified quinazolinone C₁₇H₁₂Cl₂N₂O₃ 369.2 Anticonvulsant : Superior to sodium valproate in PTZ-induced seizure models .
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides () 4-Sulfamoylphenyl, thioacetamide Varies Varies Antibacterial/antifungal focus; sulfonamide enhances solubility and target binding .
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide () 4-Methoxyphenoxy, 4-methylphenyl C₂₄H₂₁N₃O₄ 415.44 Structural similarity to target compound; methoxy groups may enhance lipophilicity .
2-(2,4-Dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide () 3-Phenyl-1,2,4-oxadiazol-5-yl, 2-methoxyphenyl C₂₆H₂₁N₅O₅ 499.5 Heterocyclic oxadiazole introduces rigidity; potential kinase inhibition .

*Estimated based on structural analogy.

Bioactivity and Structure-Activity Relationships (SAR)

Substituent Effects on Anticonvulsant Activity :

  • The 2,4-dichlorophenylmethyl group in ’s compound enhances hydrophobic interactions with neuronal targets, contributing to its anticonvulsant efficacy .
  • The target compound’s 4-methoxybenzyl group may improve blood-brain barrier penetration compared to bulkier substituents.

Thioacetamide derivatives () exhibit broader antimicrobial activity due to sulfur’s electron-withdrawing effects, which polarize the molecule for target binding .

Amino and Carbonyl Groups: The propylaminoethyl chain in the target compound introduces a basic nitrogen, which could facilitate salt formation (improving solubility) or hydrogen bonding with biological targets.

Pharmacological Potential and Limitations

  • Anticonvulsant Analogues : High efficacy in preclinical models but may face toxicity challenges due to halogenated aryl groups .

Vorbereitungsmethoden

DMAP-Catalyzed Cyclization

A mixture of anthranilic acid derivatives and formamide undergoes cyclization at 120°C to yield 3,4-dihydroquinazolin-2,4-dione. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), with (Boc)₂O serving as the carbonyl donor. This method achieves yields exceeding 90% under mild conditions (room temperature, 12 hours) and avoids column chromatographic purification.

Reaction Conditions

  • Substrate: Anthranilic acid derivative (1.0 equiv)
  • Catalyst: DMAP (0.1 equiv)
  • Solvent: Acetonitrile
  • Temperature: Room temperature

N-(4-Methoxybenzyl)Acetamide Functionalization

The acetamide side chain at the 1-position is introduced via a tandem alkylation-acetylation approach:

Alkylation with 4-Methoxybenzyl Chloride

The quinazolinone nitrogen is alkylated using 4-methoxybenzyl chloride in the presence of triethylamine (TEA). The reaction proceeds in tetrahydrofuran (THF) at 60°C for 8 hours, achieving 88% yield.

Acetylation

The intermediate amine is acetylated with acetyl chloride in dichloromethane (DCM), catalyzed by DMAP. This step affords the final N-(4-methoxybenzyl)acetamide derivative in 94% yield.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.05 (m, aromatic H), 5.32 (s, CH₂CO), 3.78 (s, OCH₃), 2.98 (t, J = 6.8 Hz, NHCH₂CH₂CH₃).
  • IR (KBr) : 3280 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O).

Comparative Analysis of Synthetic Routes

Core Formation Methods

Method Catalyst Solvent Yield (%)
DMAP-Catalyzed DMAP CH₃CN 94
Microwave-Assisted None CH₃CN 92
POCl₃ Cyclization POCl₃ DMF 76

The DMAP-catalyzed route outperforms traditional methods in yield and operational simplicity, making it the preferred choice for large-scale synthesis.

Side Chain Installation Efficiency

Step Conventional Yield (%) Optimized Yield (%)
Phenyl Alkylation 65 88
Reductive Amination 70 92

Challenges and Mitigation Strategies

  • Regioselectivity in Alkylation : Competing N1 and N3 alkylation is minimized by using bulkier bases like TEA.
  • Oxidation Over-Reduction : Controlled stoichiometry of PCC prevents over-oxidation of the aldehyde intermediate.
  • Byproduct Formation : Recrystallization in ethyl acetate/petroleum ether (60:40) removes unreacted starting materials.

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis requires precise control of reaction parameters, including solvent selection (e.g., dimethylformamide or ethanol), temperature gradients (often 25–80°C), and stoichiometric ratios of intermediates. Chromatographic purification (e.g., column chromatography or HPLC) is critical for isolating intermediates and ensuring >95% purity. For example, oxidation steps using hydrogen peroxide must be monitored via TLC to avoid over-oxidation of thioxo groups to dioxo functionalities .

Q. Which analytical techniques are essential for characterizing structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the positions of methoxy, amide, and heterocyclic moieties. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography may resolve ambiguities in stereochemistry. Purity assessment typically employs HPLC with UV detection (λ = 254 nm) and a C18 reverse-phase column .

Q. How are in vitro biological activities assessed for this compound?

Standard assays include enzyme inhibition studies (e.g., cyclooxygenase-2 for anti-inflammatory potential) using spectrophotometric methods. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., MCF-7 or HeLa) evaluate cytotoxicity. Dose-response curves (IC₅₀ values) are generated with concentrations ranging from 1 nM to 100 µM. Positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) are mandatory .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced efficacy?

Systematic substitution of the propylamino group (e.g., with isopropyl or cyclopropyl) and the 4-methoxybenzyl moiety (e.g., halogenated or nitro-substituted analogs) can elucidate steric and electronic effects. In anticonvulsant studies, benzyl-substituted derivatives showed 2.5-fold higher potency than sodium valproate in pentylenetetrazole-induced seizure models, attributed to improved GABA receptor affinity .

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?

Discrepancies may arise from incomplete force field parameterization in molecular docking. Cross-validation using hybrid quantum mechanics/molecular mechanics (QM/MM) simulations and experimental IC₅₀ values improves accuracy. For example, overestimated binding affinity for kinase targets can be recalibrated by incorporating solvation effects and entropy calculations .

Q. What methodologies assess pharmacokinetic properties and metabolic stability?

Microsomal stability assays (human liver microsomes, 1 mg/mL protein) with NADPH cofactor identify metabolic hotspots. LC-MS/MS quantifies parent compound degradation over 60 minutes. Plasma protein binding is evaluated via equilibrium dialysis (logD at pH 7.4), while Caco-2 cell monolayers predict intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .

Q. How is toxicity profiled in preclinical models?

Acute toxicity is assessed in rodents (e.g., Wistar rats) via OECD Guideline 423, with doses escalating from 300 to 2000 mg/kg. Histopathological analysis of liver and kidney tissues follows 14-day observation. Genotoxicity is screened using Ames tests (TA98 and TA100 strains) with/without metabolic activation (S9 fraction) .

Q. What computational tools predict binding modes to biological targets?

Molecular docking (AutoDock Vina or Schrödinger Glide) with homology-modeled GABA receptors or COX-2 enzymes identifies key interactions (e.g., hydrogen bonds with Ser550 or π-π stacking with Phe518). Molecular dynamics simulations (50 ns, NAMD or GROMACS) validate stability of ligand-receptor complexes, with root-mean-square deviation (RMSD) <2 Å indicating robust binding .

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